Diethylmethylsilane

Catalog No.
S1899767
CAS No.
760-32-7
M.F
C5H13Si
M. Wt
101.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylmethylsilane

CAS Number

760-32-7

Product Name

Diethylmethylsilane

Molecular Formula

C5H13Si

Molecular Weight

101.24 g/mol

InChI

InChI=1S/C5H13Si/c1-4-6(3)5-2/h4-5H2,1-3H3

InChI Key

JQZUMFHYRULBEN-UHFFFAOYSA-N

SMILES

CC[Si](C)CC

Canonical SMILES

CC[Si](C)CC

The exact mass of the compound Diethylmethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylmethylsilane (DEMS, CAS 760-32-7) is a specialized alkylhydrosilane utilized primarily as a tunable reducing agent, a highly reactive hydrosilylation reagent, and a single-source precursor for silicon carbide (SiC) deposition. From a procurement perspective, DEMS occupies a critical structural and physical middle ground between trimethylsilane and triethylsilane. It provides the handling convenience of a room-temperature liquid while offering a lower boiling point and reduced steric bulk compared to industry-standard triethylsilane. This precise balance makes it an essential material for workflows requiring accelerated reaction kinetics, low-temperature byproduct removal, or reduced thermal budgets in chemical vapor deposition .

Substituting Diethylmethylsilane with generic in-class alternatives frequently introduces severe processing bottlenecks. Triethylsilane (TES), the most common procurement substitute, is significantly more sterically hindered, which drastically slows down catalytic reductions. Furthermore, TES possesses a higher boiling point (107 °C), complicating the vacuum stripping of siloxane byproducts from thermally sensitive pharmaceutical intermediates. Conversely, trimethylsilane (TMS) boils at 6.7 °C, requiring specialized pressurized gas handling equipment that negates its steric advantages. In semiconductor applications, replacing DEMS with conventional dual-source precursors (e.g., silane and propane) forces deposition temperatures to exceed 1500 °C, which can destroy underlying device architectures and drastically increase manufacturing energy costs [1].

Superior Hydrosilylation Kinetics via Reduced Steric Hindrance

In catalytic hydrosilylation workflows, the steric bulk of the silane directly dictates the reaction rate. A competitive reaction assay using a molybdenum-based catalyst demonstrated that when benzaldehyde was exposed to a 1:1 mixture of triethylsilane and diethylmethylsilane, the reaction yielded the DEMS-derived silyl ether and the TES-derived silyl ether in a 2:1 ratio. This confirms that DEMS is quantitatively twice as reactive as the industry-standard TES under identical catalytic conditions due to its reduced steric profile [1].

Evidence DimensionCompetitive hydrosilylation reaction rate (product ratio)
Target Compound DataDiethylmethylsilane (2 equivalents of product formed)
Comparator Or BaselineTriethylsilane (1 equivalent of product formed)
Quantified DifferenceDEMS exhibits 2x higher reactivity compared to TES
ConditionsMo-catalyzed competitive hydrosilylation of benzaldehyde (1:1 silane mixture)

Allows process chemists to achieve higher yields and shorter cycle times in catalytic reductions where triethylsilane proves too slow or unreactive.

Optimized Volatility for Mild-Condition Byproduct Removal

Post-reaction workup in silane-mediated reductions often requires the distillation of unreacted silane and siloxane byproducts. Diethylmethylsilane possesses a boiling point of 78 °C, which is 29 °C lower than that of triethylsilane (107 °C) while remaining a stable liquid at room temperature, unlike trimethylsilane (6.7 °C). This specific thermal profile allows DEMS and its byproducts to be completely stripped under mild vacuum conditions, preventing the thermal degradation of sensitive pharmaceutical intermediates during purification [1].

Evidence DimensionBoiling point / Volatility for vacuum stripping
Target Compound DataDiethylmethylsilane (78 °C)
Comparator Or BaselineTriethylsilane (107 °C) and Trimethylsilane (6.7 °C)
Quantified Difference29 °C lower boiling point than TES; stable liquid at RT unlike TMS
ConditionsStandard atmospheric pressure handling and distillation

Ensures that unreacted silane and silanol byproducts can be evaporated rapidly without subjecting complex, heat-sensitive APIs to high temperatures.

Thermal Budget Reduction in SiC Chemical Vapor Deposition

In semiconductor manufacturing, the deposition of 3C-SiC films typically requires extreme temperatures when using dual-source precursors. Diethylmethylsilane functions as a highly efficient single-source precursor—containing both silicon and carbon in the same molecule—enabling the MOCVD growth of crystalline 3C-SiC films at substrate temperatures as low as 850–900 °C. This is a dramatic reduction compared to the 1500–1600 °C required for conventional silane and propane gas mixtures [1].

Evidence DimensionRequired deposition temperature for SiC films
Target Compound DataDiethylmethylsilane single-source precursor (850–900 °C)
Comparator Or BaselineSilane + Propane dual-source baseline (1500–1600 °C)
Quantified DifferenceReduces thermal budget by >600 °C
ConditionsMetal-Organic Chemical Vapor Deposition (MOCVD) of 3C-SiC

Enables the integration of SiC layers onto thermally sensitive substrates, lowering energy costs and expanding semiconductor design possibilities.

API Synthesis and Catalytic Reductions

DEMS is the optimal choice for the reduction of carbonyls, imines, and alkenes in pharmaceutical manufacturing where triethylsilane is too sterically hindered to achieve acceptable reaction rates, or where its high-boiling byproducts complicate purification [1].

Low-Temperature SiC Thin Film Deposition

As a single-source CVD/ALD precursor, DEMS is highly recommended for semiconductor fabrication processes requiring the deposition of silicon carbide at reduced thermal budgets (<1000 °C) to protect underlying device layers and reduce energy consumption[2].

Tuned Silyl Protecting Group Installation

In complex multi-step organic synthesis, DEMS provides a highly specific steric profile for alcohol protection, offering greater stability than TMS ethers while remaining significantly easier to deprotect than TES or TIPS ethers [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

760-32-7

General Manufacturing Information

Silane, diethylmethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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